Home > Products > Screening Compounds P74904 > KRAS G12C inhibitor 24
KRAS G12C inhibitor 24 -

KRAS G12C inhibitor 24

Catalog Number: EVT-12557650
CAS Number:
Molecular Formula: C28H28ClF2N7O2S
Molecular Weight: 600.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

KRAS G12C inhibitor 24, also known by its chemical designation D3S-001, is a targeted therapeutic agent designed to inhibit the activity of the Kirsten rat sarcoma viral oncogene homologue (KRAS) protein, specifically the G12C mutation. This mutation is prevalent in various cancers, particularly non-small cell lung cancer, making KRAS G12C inhibitors crucial in cancer therapeutics. The compound functions by covalently binding to the mutated cysteine residue at position 12 of the KRAS protein, thereby disrupting its signaling pathways that promote tumor growth and survival.

Source

The development of KRAS G12C inhibitors has been a significant focus in oncology research, with various compounds entering clinical trials and some receiving approval from regulatory bodies. D3S-001 is part of this class of inhibitors, which includes other notable compounds such as adagrasib and sotorasib. These inhibitors have shown promise in preclinical and clinical settings for their ability to selectively target KRAS G12C mutations.

Classification

KRAS G12C inhibitor 24 is classified as a small molecule inhibitor. It belongs to a new generation of targeted therapies that specifically address oncogenic mutations in the KRAS gene, which have historically been considered "undruggable" due to their complex structure and function.

Synthesis Analysis

Methods

The synthesis of KRAS G12C inhibitor 24 involves several key steps that utilize organic chemistry techniques to construct the compound's molecular framework. A notable method includes a transition-metal-free synthesis pathway that enhances efficiency and reduces costs associated with traditional methods that require palladium catalysts.

Technical Details

Molecular Structure Analysis

Structure

The molecular structure of KRAS G12C inhibitor 24 features a tetrahydropyridopyrimidine core with various substituents that enhance its binding affinity for the KRAS G12C mutant. The presence of a covalent warhead allows for irreversible binding to the cysteine residue at position 12.

Data

The molecular formula for D3S-001 is C32H35F6N7O3, with a molecular weight of approximately 617.67 g/mol. High-resolution crystallography has provided insights into its three-dimensional conformation, revealing critical interactions within the binding pocket of the KRAS protein.

Chemical Reactions Analysis

Reactions

The primary chemical reaction involved in the mechanism of action for KRAS G12C inhibitor 24 is the covalent modification of the cysteine residue in the G12C mutant form of KRAS. This reaction effectively locks the protein in an inactive state.

Technical Details

In vitro studies have demonstrated that upon binding, the inhibitor induces conformational changes in KRAS that prevent downstream signaling through pathways such as mitogen-activated protein kinase and phosphoinositide 3-kinase signaling cascades. The kinetics of this reaction have been characterized using advanced biophysical techniques such as surface plasmon resonance and mass spectrometry.

Mechanism of Action

Process

The mechanism by which KRAS G12C inhibitor 24 exerts its effects involves selective targeting of the inactive state of KRAS. By covalently binding to the mutated cysteine, it stabilizes this inactive conformation and prevents nucleotide exchange necessary for activating signaling pathways that promote cancer cell proliferation.

Data

Studies indicate that treatment with D3S-001 leads to a reduction in active KRAS levels within cancer cells, thereby inhibiting downstream signaling events associated with tumor growth. This effect has been observed in both preclinical models and early-phase clinical trials.

Physical and Chemical Properties Analysis

Physical Properties

KRAS G12C inhibitor 24 is characterized by its solid-state properties suitable for oral bioavailability. It exhibits favorable solubility profiles conducive to pharmacological activity.

Chemical Properties

The compound's stability under physiological conditions has been evaluated, showing resilience against metabolic degradation while maintaining its active form long enough to exert therapeutic effects. Its lipophilicity aids in cell membrane penetration, enhancing its efficacy as an anticancer agent.

Applications

Scientific Uses

KRAS G12C inhibitor 24 is primarily used in oncology research and clinical settings aimed at treating patients with tumors harboring the KRAS G12C mutation. Its development represents a significant advancement in targeted cancer therapies, providing a novel option for patients with limited treatment alternatives.

Properties

Product Name

KRAS G12C inhibitor 24

IUPAC Name

1-[4-[7-(2-amino-7-fluoro-1,3-benzothiazol-4-yl)-6-chloro-8-fluoro-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]quinazolin-4-yl]piperazin-1-yl]prop-2-en-1-one

Molecular Formula

C28H28ClF2N7O2S

Molecular Weight

600.1 g/mol

InChI

InChI=1S/C28H28ClF2N7O2S/c1-3-20(39)37-9-11-38(12-10-37)26-17-13-18(29)21(16-6-7-19(30)25-24(16)33-27(32)41-25)22(31)23(17)34-28(35-26)40-14-15-5-4-8-36(15)2/h3,6-7,13,15H,1,4-5,8-12,14H2,2H3,(H2,32,33)/t15-/m0/s1

InChI Key

CDTUKBVALQMBRD-HNNXBMFYSA-N

Canonical SMILES

CN1CCCC1COC2=NC3=C(C(=C(C=C3C(=N2)N4CCN(CC4)C(=O)C=C)Cl)C5=C6C(=C(C=C5)F)SC(=N6)N)F

Isomeric SMILES

CN1CCC[C@H]1COC2=NC3=C(C(=C(C=C3C(=N2)N4CCN(CC4)C(=O)C=C)Cl)C5=C6C(=C(C=C5)F)SC(=N6)N)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.